molecular formula C17H13NO4 B13569911 1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate CAS No. 1826895-07-1

1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate

Cat. No.: B13569911
CAS No.: 1826895-07-1
M. Wt: 295.29 g/mol
InChI Key: ZFSJKORVLOZPLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate is a chemical compound with the molecular formula C17H13NO4 It is characterized by the presence of an isoindoline-1,3-dione core structure, which is a common motif in various biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The reaction conditions often include the use of a solvent such as acetic acid or toluene, and the reaction is carried out under reflux conditions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction parameters, such as temperature, pressure, and reactant concentrations, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the isoindoline-1,3-dione core to isoindoline.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include various substituted isoindoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate involves its interaction with specific molecular targets. The isoindoline-1,3-dione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dioxoisoindolin-2-yl 2-(p-tolyl)acetate is unique due to the presence of the p-tolyl group, which can enhance its lipophilicity and potentially improve its biological activity. This structural feature distinguishes it from other isoindoline-1,3-dione derivatives and may contribute to its specific applications in medicinal chemistry.

Properties

CAS No.

1826895-07-1

Molecular Formula

C17H13NO4

Molecular Weight

295.29 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 2-(4-methylphenyl)acetate

InChI

InChI=1S/C17H13NO4/c1-11-6-8-12(9-7-11)10-15(19)22-18-16(20)13-4-2-3-5-14(13)17(18)21/h2-9H,10H2,1H3

InChI Key

ZFSJKORVLOZPLO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)ON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.